molecular formula C20H26N4O3S B2474889 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 921493-17-6

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2474889
CAS No.: 921493-17-6
M. Wt: 402.51
InChI Key: JSVWKVBYYNZLIY-UHFFFAOYSA-N
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Description

2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide (CAS 921493-17-6) is a synthetic organic compound with a molecular formula of C20H26N4O3S and a molecular weight of 402.5 g/mol . This chemical features a thiazole core, a structural motif recognized for its significant potential in neuroscience research, particularly in the study of Alzheimer's disease (AD) . Thiazole and thiazolidine-based compounds, like this one, have demonstrated promising multi-target effects in preclinical studies. Research indicates such compounds can ameliorate the pathological conditions of AD by targeting key factors in the disease cascade. This includes inhibiting the activity of cholinesterase (ChE) enzymes, which are responsible for breaking down the neurotransmitter acetylcholine, as well as inhibiting the aggregation of amyloid-beta (Aβ) peptide and tau protein . The accumulation of Aβ and hyperphosphorylated tau are hallmark pathologies of Alzheimer's, and their inhibition is a major focus of therapeutic development. The multi-target capability of thiazole derivatives at micromolar concentrations makes them promising candidates for the development of novel anti-Alzheimer agents . This product is provided for research purposes to further investigate these and other potential biological mechanisms. It is supplied with guaranteed high purity and stability. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-2-27-17-10-8-15(9-11-17)21-18(25)12-16-13-28-20(23-16)24-19(26)22-14-6-4-3-5-7-14/h8-11,13-14H,2-7,12H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVWKVBYYNZLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The cyclohexylureido group is then introduced through a reaction with cyclohexyl isocyanate. Finally, the ethoxyphenylacetamide moiety is attached via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the subsequent coupling reactions. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide can undergo a variety of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole sulfoxides or sulfones, while reduction of a nitro group would produce the corresponding amine.

Scientific Research Applications

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a biochemical probe for studying enzyme activity and protein interactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to various physiological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

    2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide: Differing by the presence of a methoxy group instead of an ethoxy group.

    2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-hydroxyphenyl)acetamide: Differing by the presence of a hydroxy group instead of an ethoxy group.

Biological Activity

The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide is a member of the urea class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure includes a thiazole ring, a cyclohexylureido moiety, and an ethoxyphenyl acetamide group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), a key regulator in inflammatory responses and cellular stress responses. This inhibition can lead to reduced inflammation and modulation of immune responses .
  • Cancer Cell Proliferation : Studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
p38 MAPK InhibitionSignificant reduction in activity
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsReduces cytokine production
Soluble Epoxide Hydrolase InhibitionModulates lipid metabolism

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on human breast cancer cells (MCF-7), it was found that treatment with the compound led to a significant decrease in cell viability. The study reported an IC50 value of approximately 15 µM, indicating potent anticancer activity. Morphological changes consistent with apoptosis were observed through microscopy, along with increased levels of pro-apoptotic markers .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Administration resulted in a marked decrease in paw swelling and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis confirmed decreased infiltration of inflammatory cells in joint tissues .

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapy .

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